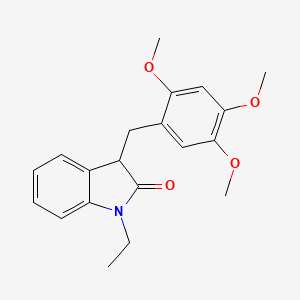![molecular formula C22H23ClN2O2 B14984493 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14984493.png)
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrolidine ring, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl group and the pyrrolidine ring. The final step involves the formation of the carboxamide linkage.
Benzofuran Core Synthesis: The benzofuran core can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of Pyrrolidine Ring: The pyrrolidine ring is typically formed via cyclization reactions involving amines and appropriate carbonyl compounds.
Formation of Carboxamide Linkage: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide: Similar structure but lacks the methyl group on the benzofuran ring.
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-indole-2-carboxamide: Similar structure but contains an indole ring instead of a benzofuran ring.
Uniqueness
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran core, which imparts specific chemical and biological properties. The combination of the chlorophenyl group and the pyrrolidine ring further enhances its potential as a versatile compound in various applications.
特性
分子式 |
C22H23ClN2O2 |
|---|---|
分子量 |
382.9 g/mol |
IUPAC名 |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23ClN2O2/c1-15-16-8-3-5-11-20(16)27-21(15)22(26)24-14-19(25-12-6-7-13-25)17-9-2-4-10-18(17)23/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,24,26) |
InChIキー |
KPRKIFZSEYRPMF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14984412.png)
![Methyl 2-chloro-5-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984413.png)
![2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B14984414.png)
![N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14984419.png)

![N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984432.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B14984439.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984447.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14984453.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14984465.png)
![(2E)-N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B14984474.png)
![2-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B14984497.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14984516.png)
